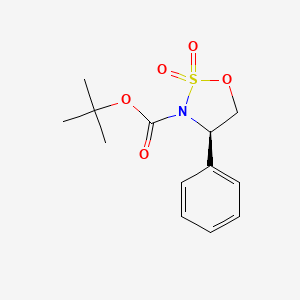

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected

CAS No.: 1209467-60-6

Cat. No.: VC4206371

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209467-60-6 |

|---|---|

| Molecular Formula | C13H17NO5S |

| Molecular Weight | 299.34 |

| IUPAC Name | tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | MRPGVSFPIVVEKD-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the oxathiazolidine family, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. Key structural features include:

-

Sulfone group: The 2,2-dioxido moiety indicates a sulfone functional group at the sulfur atom.

-

Chiral center: The (4R) configuration denotes a stereogenic center at the fourth position of the ring.

-

N-Boc protection: A tert-butoxycarbonyl (Boc) group protects the nitrogen, enhancing stability during synthetic manipulations .

Table 1: Key Physicochemical Properties

Spectral Characterization

While direct spectral data for this compound is limited in publicly available literature, analogous oxathiazolidines exhibit:

-

IR: Strong absorption bands near 1300–1150 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O of Boc group) .

-

NMR: Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.5 ppm) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cyclization strategies involving sulfamidate intermediates. A generalized approach includes:

-

Formation of cyclic sulfamidates: Reaction of N-Boc-protected aminols with sulfuryl chloride (SO₂Cl₂) or related reagents .

-

Oxidation: Conversion of thiolane intermediates to sulfones using oxidizing agents like m-CPBA .

Table 2: Comparative Synthetic Methodologies

| Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Cyclization of β-amino alcohols | SO₂Cl₂, Boc₂O | 60–75% | |

| Gold-catalyzed ring-opening | AuCl₃, propargyl sulfonamides | 82% |

Reactivity Profile

-

Ring-opening reactions: The sulfone group facilitates nucleophilic attack, enabling conversion to piperazines or tetrahydropyrazines under basic conditions .

-

Deprotection: The Boc group is cleaved with acids (e.g., TFA) to yield free amines for further functionalization .

Applications in Organic Synthesis

Peptide Research

The compound serves as a chiral building block for:

-

Constrained peptidomimetics: Its rigid structure mimics peptide turn motifs, enhancing metabolic stability .

-

Ionic liquid crystals: Functionalization with long alkyl chains yields mesogenic materials for optoelectronic applications .

Medicinal Chemistry

-

Scaffold diversification: Gold-catalyzed cyclizations generate lead-like piperazine libraries for drug discovery .

-

Antimicrobial agents: Analogous oxathiazolidines show activity against Gram-positive bacteria .

Table 3: Biological Activity of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume